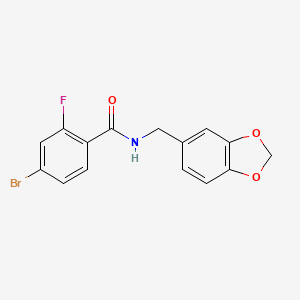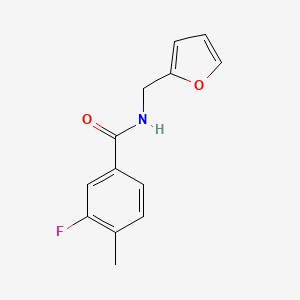
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a benzamide derivative that contains a furan-2-ylmethyl and a 3-fluoro substituent on the benzene ring. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound also inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. The compound has also been found to exhibit fluorescent properties, which makes it a potential probe for the detection of metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it can be purified through column chromatography or recrystallization. The compound exhibits fluorescent properties, which makes it a potential probe for the detection of metal ions in biological samples. However, the compound has some limitations for lab experiments. The compound is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide. One potential direction is the further study of its anticancer properties. The compound has been found to inhibit the growth of cancer cells, and further studies can help to elucidate its mechanism of action and potential as a therapeutic agent. Another potential direction is the study of its potential as a therapeutic agent for Alzheimer's disease. The compound has been found to inhibit the activity of acetylcholinesterase, and further studies can help to determine its efficacy and safety as a therapeutic agent. Additionally, the compound's fluorescent properties make it a potential probe for the detection of metal ions in biological samples, and further studies can help to optimize its use as a probe.
Méthodes De Synthèse
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide can be synthesized through various methods. One of the commonly used methods involves the reaction of 3-fluoro-4-methylbenzoic acid with furan-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified through column chromatography or recrystallization.
Propriétés
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTMJUBMWQRRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
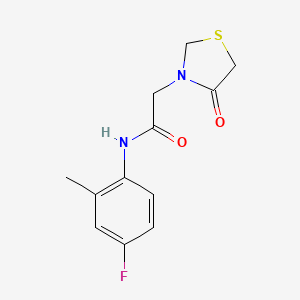
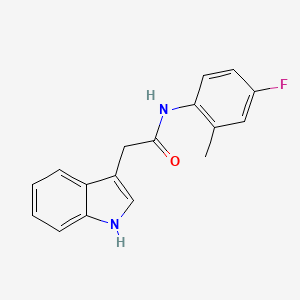


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)

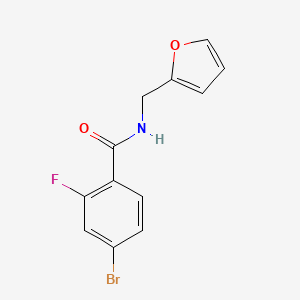
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)

![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
